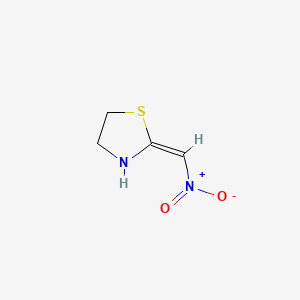

Thiazolidine, 2-(nitromethylene)-

Overview

Description

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “Thiazolidine, 2-(nitromethylene)-” has been systematically characterized using 1D and 2D NMR spectroscopic analyses . The structure of the thiazolidine ring was confirmed with the purified product .Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .Scientific Research Applications

Synthesis of Thiazolopyridine Carboxamide Derivatives : An environmentally friendly synthesis method for thiazolopyridine carboxamide derivatives was developed using a one-pot, multi-component reaction involving 2-(nitromethylene)thiazolidine, aromatic aldehydes, and cyanoacetamide. This method offers good to excellent yields and has a potential application in developing compounds with varied biological activities (Hosseini, Nasri, & Bayat, 2018).

One-pot Synthesis of Tetrahydrothiazolo[3,2-a]quinolin-6-one Derivatives : An efficient one-pot synthesis method was developed for thiazoloquinoline derivatives from aromatic aldehydes and dimedone. The method utilized 2-(nitromethylene)thiazolidine as a precursor and was noted for its simplicity, short reaction times, and high atom economy (Bayat, Hosseini, & Nasri, 2018).

Rapid Synthesis of Nitrothiazolo[3,2-c]pyrimidines : A rapid synthesis protocol for 6-substituted-8-nitrothiazolo[3,2-c]pyrimidine derivatives was developed using a multi-component cyclization of 2-(nitromethylene)thiazolidine, formaldehyde, and various amines. This method is notable for its efficiency and reduced reaction times, especially under microwave heating (Yildirim et al., 2014).

Biological Applications

Anticancer Activity of Thiazolo[3,2-a]pyridines : A series of thiazolo[3,2-a]pyridines were synthesized, and one of the compounds showed promising anticancer activity across various cancer cell lines. This highlights the potential of Thiazolidine, 2-(nitromethylene)- derivatives in anticancer drug development (Altug et al., 2011).

Insecticidal and Neuroblocking Potencies : Derivatives of Thiazolidine, 2-(nitromethylene)-, were examined for their insecticidal activity against the American cockroach and for neuroblocking activity, indicating their potential in pest control and understanding neuroactive compounds (Kagabu et al., 2007).

Synthesis and Characterization of Thiazolidin-4-one Derivative : The synthesis of a compound 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one was carried out, targeting activity against fungi and bacteria. This work contributes to the understanding of the structural properties and potential biological applications of Thiazolidine, 2-(nitromethylene)- derivatives (Pinto, Henao, & Kouznetsov, 2018).

Mechanism of Action

Safety and Hazards

“Thiazolidine, 2-(nitromethylene)-” is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEZECZCLMOIJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=C/[N+](=O)[O-])/N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216581 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66357-40-2 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?

A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?

A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.

Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?

A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)